D-threo-3-methylmalic acid
Description
Historical Perspectives on the Discovery and Initial Academic Characterization of D-threo-3-Methylmalic Acid and its Stereoisomers
The academic focus on 3-methylmalic acid and its stereoisomers emerged from broader research into microbial metabolism and the identification of novel organic acids in biological systems. Initial characterization was closely tied to the study of related compounds and enzymatic pathways in bacteria. A significant early investigation in 1968 explored the oxidation of various 3-alkylmalic acids, including DL-3-methylmalate, by mutant strains of Salmonella typhimurium. frenoy.eu This research demonstrated that specific enzymes could act on these substrates and that their activity was stereospecific. frenoy.eu
These early studies were critical in distinguishing the roles of different isomers. For instance, researchers differentiated the enzymes responsible for metabolizing D-malate from those acting on 3-isopropylmalate, a key intermediate in leucine (B10760876) biosynthesis. frenoy.eu The work highlighted that the bacterial 3-isopropylmalic enzyme could also oxidize other 3-alkylmalates like DL-3-methylmalate. frenoy.eu
The context for this research was significantly shaped by the discovery of methylmalonic aciduria as an inborn error of metabolism in 1967. nih.gov This finding spurred interest in identifying and characterizing related metabolites that accumulate in such genetic disorders. The identification of compounds like 3-methylmalic acid in patients provided a direct link between fundamental biochemistry and clinical pathology, paving the way for its use as a diagnostic marker. The stereochemistry, specifically the threo and erythro forms, was recognized as important, as enzymes typically exhibit high specificity for one particular isomer. frenoy.eusmolecule.com
Evolution of Research Interest in this compound Metabolism and Function
Research interest in this compound has evolved from its initial identification as a metabolite to a more nuanced understanding of its role in complex cellular processes and disease pathophysiology.
Initially, the compound was primarily studied in the context of inherited metabolic disorders known as methylmalonic acidemias. wikipedia.orgnih.gov These diseases are caused by the deficiency of the enzyme methylmalonyl-CoA mutase, leading to the accumulation of methylmalonic acid and other related metabolites, including 3-methylmalic acid. wikipedia.orgethz.ch Early research focused on the "toxic metabolite" hypothesis, investigating how the buildup of these acids could directly cause cellular damage and inhibit key enzymatic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govethz.ch
As analytical techniques became more sophisticated, research shifted towards understanding the broader metabolic perturbations caused by these compounds. Studies revealed that the accumulation of metabolites in methylmalonic aciduria leads to mitochondrial dysfunction. wikipedia.orgethz.ch More recent investigations have employed advanced tools like computational modeling and CRISPR-Cas9 edited cellular models to map the complex environmental and genetic interactions associated with the condition. ethz.ch This systems-level approach has helped to identify compensatory metabolic pathways, such as the secondary oxidation of propionyl-CoA, that are activated in response to the primary enzyme deficiency. ethz.ch
The latest research has expanded the scope even further, exploring the role of these metabolites beyond rare genetic diseases. For example, recent studies have investigated how systemic levels of methylmalonic acid, which can increase with age, may influence the tumor microenvironment and suppress anti-tumor immunity by causing metabolic exhaustion in CD8+ T cells. nih.gov This line of inquiry suggests that metabolites like this compound may have immunomodulatory roles, linking intermediary metabolism with aging, immune function, and cancer. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-hydroxy-3-methylbutanedioic acid | ebi.ac.uk |
| Synonyms | D-threo-3-Methylmalate | ebi.ac.uk |
| Chemical Formula | C₅H₈O₅ | ebi.ac.uksigmaaldrich.com |
| Molecular Weight | 148.11 g/mol | ebi.ac.uksigmaaldrich.com |
| ChEBI ID | CHEBI:27736 | ebi.ac.uk |
| InChIKey | NPYQJIHHTGFBLN-PWNYCUMCSA-N | ebi.ac.uk |
| SMILES | CC@HC(O)=O | ebi.ac.uk |
| Biological Role | Human Metabolite | ebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI Key |
NPYQJIHHTGFBLN-PWNYCUMCSA-N |
SMILES |
CC(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of D Threo 3 Methylmalic Acid
Elucidation of Enzymatic Pathways for D-threo-3-Methylmalic Acid Formation
The biosynthesis of this compound involves specific enzymatic reactions that utilize common metabolic precursors. These pathways have been studied in both prokaryotic and eukaryotic organisms, revealing distinct routes and enzymatic specificities.
Identification of Precursor Molecules and Intermediates
The primary precursor molecules for the synthesis of this compound are derived from central metabolic pathways. In many organisms, the biosynthesis initiates with the condensation of pyruvate (B1213749) and acetyl-CoA. nih.govnih.gov This reaction is catalyzed by citramalate (B1227619) synthase, leading to the formation of citramalate. nih.gov
Subsequently, citramalate can be isomerized to 3-methylmalate by the enzyme isopropylmalate isomerase. Another identified precursor is methylsuccinic acid, which can be converted to 3-methylmalic acid. researchgate.net In some metabolic contexts, mesaconic acid can also serve as a precursor, being converted to 3-methylmalic acid through the action of fumarase. researchgate.netkpi.ua Additionally, the degradation of certain amino acids, odd-chain fatty acids, and cholesterol can lead to the formation of propionyl-CoA, which is a precursor to methylmalonyl-CoA, a key intermediate in pathways that can generate 3-methylmalic acid. wikipedia.orgnewenglandconsortium.orgmedscape.com
| Precursor Molecule | Intermediate(s) | Resulting Compound |
| Pyruvate and Acetyl-CoA | Citramalate | This compound |
| Methylsuccinic Acid | - | This compound |
| Mesaconic Acid | - | This compound |
| Propionyl-CoA | Methylmalonyl-CoA | This compound |
Specificity of Biosynthetic Routes in Prokaryotic Systems (e.g., E. coli, S. typhimurium)
In prokaryotes such as Escherichia coli and Salmonella typhimurium, the biosynthesis of 3-methylmalic acid is often linked to amino acid metabolism, particularly the leucine (B10760876) biosynthesis pathway. tandfonline.com The enzyme 3-isopropylmalate dehydrogenase, which is involved in leucine biosynthesis, can also act on 3-alkylmalates. frenoy.eu
In engineered E. coli strains designed for the production of chemicals like citramalate, the native metabolic pathways are manipulated to channel precursors towards the desired product. nih.govgoogle.comnsf.gov This often involves the overexpression of key enzymes like citramalate synthase (encoded by the cimA gene) and the deletion of genes for competing pathways, such as citrate (B86180) synthase (gltA) and enzymes that consume the product, like 3-isopropylmalate dehydratase (leuC and leuD). nih.govgoogle.comnsf.gov These genetic modifications redirect the flow of pyruvate and acetyl-CoA towards citramalate synthesis, which is a direct precursor to 3-methylmalic acid. google.comnsf.gov
Studies in S. typhimurium have shown that a mutant strain possessed an inducible D-malic enzyme that could also oxidize DL-3-methylmalate. frenoy.eu This suggests a level of substrate promiscuity in the enzymes of these bacteria, allowing for the synthesis of 3-methylmalic acid. The vitamin B12 transport system in E. coli also provides insights into related metabolic processes involving cobalt-containing enzymes, which are relevant to the metabolism of methylmalonyl-CoA, a precursor to 3-methylmalic acid. pnas.org
Biosynthetic Pathways in Eukaryotic Microorganisms (e.g., Fungi)
In eukaryotic microorganisms like fungi, the formation of 3-methylmalic acid is often associated with the methylcitrate cycle, a metabolic pathway for the oxidation of propionyl-CoA. oup.com This cycle is particularly important in organisms that cannot utilize the vitamin B12-dependent methylmalonyl-CoA mutase pathway to convert propionyl-CoA to succinyl-CoA. oup.com
In fungi such as Aspergillus niger, oxalate (B1200264) production is a significant metabolic process, and the enzyme oxaloacetate acetylhydrolase catalyzes the cleavage of oxaloacetate to oxalate and acetate (B1210297). wur.nl While not directly producing 3-methylmalic acid, this highlights the metabolic diversity within fungi and the presence of pathways that intersect with central carbon metabolism. The biosynthesis of citramalate, a precursor to 3-methylmalic acid, has also been reported in fungi. nih.gov
This compound as a Branch Point or Intermediate in Central Carbon Metabolism
This compound and its precursors serve as important intermediates that connect various metabolic networks, including the tricarboxylic acid (TCA) cycle and amino acid biosynthesis.
Interplay with the Tricarboxylic Acid (TCA) Cycle and Related Metabolic Networks
The biosynthesis of this compound is intricately linked to the TCA cycle. The precursors for its synthesis, pyruvate and acetyl-CoA, are central metabolites that also feed into the TCA cycle. nih.gov The enzyme citrate synthase, which catalyzes the first step of the TCA cycle by condensing acetyl-CoA and oxaloacetate to form citrate, competes with citramalate synthase for the common substrate acetyl-CoA. nih.gov
In certain metabolic disorders like isovaleric acidaemia, abnormal methylated TCA cycle metabolites, including 3-methylmalic acid, are detected in increased amounts. researchgate.net This suggests that under pathological conditions, alternative metabolic routes involving intermediates like 3-methylmalic acid become more prominent. researchgate.net Furthermore, methylmalonyl-CoA, a precursor to 3-methylmalic acid, is converted to succinyl-CoA, a direct intermediate of the TCA cycle, by the enzyme methylmalonyl-CoA mutase. wikipedia.orgmedscape.comhmdb.ca This represents a significant anaplerotic pathway, replenishing TCA cycle intermediates. wikipedia.org The accumulation of propionyl-CoA and its derivatives can also impact the TCA cycle by depleting oxaloacetate and inhibiting citrate production. nih.gov
| Interacting Pathway | Key Connection Points |
| Tricarboxylic Acid (TCA) Cycle | Competition for Acetyl-CoA; Formation of Succinyl-CoA from Methylmalonyl-CoA; Depletion of Oxaloacetate |
| Methylcitrate Cycle | Utilizes Oxaloacetate and produces Pyruvate and Succinate (B1194679) |
| Glyoxylate (B1226380) Shunt | Shares intermediates and enzymes with related pathways |
Connections to Amino Acid Biosynthesis Pathways (e.g., Valine, Leucine, Isoleucine)
The metabolism of this compound is closely connected to the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The degradation of these amino acids is a major source of propionyl-CoA, which is a precursor to methylmalonyl-CoA and subsequently 3-methylmalic acid. wikipedia.orgnewenglandconsortium.orgmedscape.com
The citramalate pathway, which produces 3-methylmalate, is critical in some organisms for the synthesis of α-ketobutyrate, a precursor for isoleucine biosynthesis. In S. typhimurium, the enzyme 3-isopropylmalate dehydrogenase, a key enzyme in leucine biosynthesis, has been shown to act on 3-alkylmalates, including 3-methylmalate. frenoy.eu This demonstrates a direct enzymatic link between the metabolism of 3-methylmalic acid and BCAA biosynthesis. Furthermore, in metabolic disorders such as methylmalonic acidemia, the catabolism of isoleucine, valine, methionine, and threonine is impaired, leading to the accumulation of methylmalonic acid and related compounds. newenglandconsortium.orgmedscape.com The formation of this compound can also be linked to threonine metabolism. vulcanchem.com
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is intrinsically linked to the activity and regulation of the methylcitrate cycle. This cycle converts the potentially toxic propionyl-CoA into the central metabolism intermediates pyruvate and succinate. apsnet.orgnih.gov The genetic framework and regulatory mechanisms of this pathway have been characterized in various organisms, providing a basis for understanding the synthesis of its intermediates.
Gene Identification and Expression Profiles
The biosynthesis of C5-dicarboxylic acids via the methylcitrate cycle is orchestrated by a core set of enzymes encoded by specific genes. While the direct enzymatic step leading to this compound is not fully detailed, the genes governing the pathway that produces its precursors are well-identified. The primary enzymes include 2-methylcitrate synthase (MCS), 2-methylcitrate dehydratase (MCD), and 2-methylisocitrate lyase (MCL). nih.govtandfonline.commicrobiologyresearch.org
Gene Identification: Homologs of the genes encoding these enzymes have been identified across different species. In fungi like Aspergillus niger, the gene for MCS is designated as mcsA. tandfonline.comnih.gov In bacteria such as Mycobacterium tuberculosis, the MCS and MCD enzymes are encoded by the prpC (also referred to as gltA1) and prpD genes, respectively, which are often organized in an operon (prpDC). plos.orgasm.orgnih.gov The gene for MCL is known as prpB in Mycobacterium smegmatis and ICL2 in the yeast Saccharomyces cerevisiae. frontiersin.orgasm.org Notably, in M. tuberculosis, a single enzyme encoded by the icl1 gene performs the functions of both isocitrate lyase (in the glyoxylate cycle) and methylisocitrate lyase. nih.govwikipedia.org A mammalian ortholog for methylcitrate dehydratase, named immune response gene-1 (Irg1), has also been identified. nih.gov
Interactive Data Table: Genes in the Methylcitrate Pathway
| Gene Name(s) | Enzyme | Organism(s) | Reference(s) |
| mcsA, MCS1 | 2-Methylcitrate Synthase | Aspergillus sp., Pyricularia oryzae | apsnet.orgtandfonline.comnih.gov |
| prpC, gltA1 | 2-Methylcitrate Synthase | Mycobacterium sp. | plos.orgasm.orgnih.gov |
| prpD, AcnC | 2-Methylcitrate Dehydratase | Mycobacterium sp., E. coli | microbiologyresearch.orgplos.org |
| Irg1 | 2-Methylcitrate Dehydratase | Mammals (mouse) | nih.gov |
| prpB, MCL1 | 2-Methylisocitrate Lyase | Mycobacterium sp., Pyricularia oryzae | apsnet.orgfrontiersin.org |
| ICL2 | 2-Methylisocitrate Lyase | Saccharomyces cerevisiae | asm.orgnih.gov |
| icl1 | Isocitrate/Methylisocitrate Lyase | Mycobacterium tuberculosis | nih.govwikipedia.org |
Gene Expression Profiles: The expression of these genes is tightly regulated and responsive to cellular metabolic status. A primary inducing factor is the presence of propionate (B1217596) or substrates that lead to propionyl-CoA production. mdpi.com
Induction by Substrate: In the rice blast fungus Pyricularia oryzae, the transcript levels of MCS1 and MCL1 are significantly upregulated when propionate is added to the culture medium. apsnet.org Likewise, in Mycobacterium tuberculosis, the prpDC operon is activated when propionate is the main carbon source. nih.gov
Carbon Catabolite Repression: In fungi, the expression of methylcitrate cycle genes is subject to carbon catabolite repression. For instance, in S. cerevisiae, the expression of ICL2 is repressed by glucose and induced by non-fermentable carbon sources like ethanol (B145695) or by the amino acid threonine. mdpi.com
Stress and Environmental Responses: In Mycobacterium, gene expression is also linked to environmental stress. The two-component system SenX3-RegX3 enhances the expression of methylcitrate cycle genes in response to phosphate (B84403) starvation. frontiersin.orgnih.gov Hypoxic conditions can also induce the expression of gltA1 (prpC) and icl1 in M. tuberculosis. asm.org
Hormonal Regulation: In mammals, the expression of the methylcitrate dehydratase ortholog, Irg1, is under hormonal control in specific tissues. In the uterine epithelium of mice, Irg1 mRNA expression is synergistically regulated by progesterone (B1679170) and estradiol, with a peak during the implantation window of pregnancy. nih.gov
Regulatory Mechanisms and Factors Influencing Metabolic Flux
The flow of metabolites through the methylcitrate cycle is controlled by a combination of transcriptional regulation and various metabolic factors that influence enzyme activity and substrate availability.
Regulatory Mechanisms: Transcriptional control of the methylcitrate cycle genes is managed by sophisticated regulatory networks.
Mycobacterium Regulation: In Mycobacterium tuberculosis, a key transcriptional activator is PrpR (encoded by prpR or rv1129c). plos.orgnih.gov PrpR directly activates the prpDC operon and the icl1 gene, which is essential for propionate metabolism. plos.orgnih.gov The activity of PrpR is, in turn, modulated by other regulatory systems. The SenX3-RegX3 two-component system, which senses environmental phosphate levels, upregulates prpR expression under phosphate-limiting conditions. frontiersin.orgnih.gov Furthermore, PrpR is involved in metabolic crosstalk, as it negatively regulates ramB, a paralogous transcription factor that controls the glyoxylate cycle. plos.orgnih.gov The response to stress also involves sigma factors, with σE playing a role in the induction of the gltA1 operon. asm.org
Fungal Regulation: In fungi, gene expression is largely controlled by the availability of carbon sources, with propionate acting as an inducer and glucose as a repressor (carbon catabolite repression). mdpi.com This ensures that the pathway is active only when needed for the catabolism of specific substrates.
Propionyl-CoA Availability: The primary determinant of metabolic flux is the intracellular concentration of propionyl-CoA. mdpi.comoup.com Diets rich in odd-chain fatty acids or the catabolism of amino acids such as isoleucine, valine, methionine, and threonine increase the propionyl-CoA pool, thereby driving the pathway forward. oup.com
CoA Trapping: In metabolic disorders like propionic and methylmalonic acidemia, the accumulation of propionyl-CoA and its derivatives can sequester the available pool of mitochondrial coenzyme A (CoA). nih.govnih.gov This "CoA trapping" can inhibit other CoA-dependent pathways, notably fatty acid oxidation, and alter the concentrations of TCA cycle intermediates. nih.gov This can lead to a metabolic shift, for example, increasing reliance on glucose oxidation for energy. nih.govresearchgate.net
Toxicity of Intermediates: The accumulation of propionyl-CoA and the cycle's initial intermediate, 2-methylcitrate, can be toxic to cells. mdpi.com In the absence of a functional methylcitrate cycle, these compounds can inhibit key enzymes in other pathways, such as fructose-1,6-bisphosphatase in gluconeogenesis, leading to severe growth inhibition. cam.ac.uk
Anaplerotic Role: The methylcitrate cycle produces succinate, which replenishes the pool of TCA cycle intermediates. tandfonline.com This anaplerotic function links propionate metabolism directly to central energy production and biosynthetic pathways. The demand for TCA cycle intermediates can therefore influence the flux through the methylcitrate cycle.
Enzymology of D Threo 3 Methylmalic Acid Metabolism
Characterization of Enzymes Catalyzing D-threo-3-Methylmalic Acid Synthesis and Interconversion
The biosynthesis and isomerization of this compound are catalyzed by a specific set of enzymes, primarily synthases and isomerases, which exhibit distinct kinetic properties and stereochemical control.
Enzyme Kinetics and Substrate Specificity
The primary enzyme responsible for the synthesis of the 3-methylmalate precursor, citramalate (B1227619), is citramalate synthase (CMS) . This enzyme catalyzes the condensation of acetyl-CoA and pyruvate (B1213749). nih.govnih.gov Kinetic studies of citramalate synthase from various microorganisms have elucidated its efficiency and substrate preference. For instance, the (R)-citramalate synthase (CimA) from the archaeon Methanococcus jannaschii is highly specific for its substrates. nih.gov It shows no detectable activity with other α-keto acids such as α-ketoglutarate or α-ketoisovalerate. nih.gov
Detailed kinetic parameters for this enzyme have been determined, highlighting its affinity for its physiological substrates. nih.govasm.org
Table 1: Kinetic Parameters of Wild-Type (R)-Citramalate Synthase (CimA) from M. jannaschii
| Substrate | Km (mM) |
|---|---|
| Pyruvate | 0.85 |
| Acetyl-CoA | 0.14 |
Kinetic data for the enzyme assayed by monitoring CoA production. nih.gov
Another key enzyme in the metabolism of 3-methylmalic acid is isopropylmalate/citramalate isomerase (EC 4.2.1.33), which is involved in the leucine (B10760876) and isoleucine biosynthesis pathways. nih.gov This enzyme displays broad specificity, catalyzing the reversible isomerization between 2-isopropylmalate and 3-isopropylmalate, as well as between 2-methylmalate (citramalate) and 3-methylmalate. nih.gov
Cofactor Requirements and Catalytic Mechanisms
The catalytic mechanisms of these enzymes are intricate and often require specific cofactors.
Citramalate Synthase (CMS) operates via a Claisen-type condensation mechanism, similar to the well-characterized citrate (B86180) synthase of the Krebs cycle. ebi.ac.uknih.gov The reaction proceeds through the formation of an enolate intermediate from acetyl-CoA. ebi.ac.uk This is achieved through acid/base catalysis, where a basic residue in the active site (like an aspartate) abstracts a proton from the methyl group of acetyl-CoA, while an acidic residue (like a histidine) donates a proton to stabilize the intermediate. ebi.ac.uk Divalent cations such as Mg²⁺ are often required for maximal activity, playing a role in stabilizing substrate binding and catalysis. nih.gov
Isopropylmalate/citramalate isomerase functions as a dehydratase-hydratase. nih.gov This class of enzymes typically contains a prosthetic group essential for catalysis. The isomerization proceeds via a dehydration reaction to form an alkene intermediate (2-methylmaleate, also known as citraconate), followed by a stereospecific hydration to yield the isomerized product. pnas.org This reaction is facilitated by a [4Fe-4S] iron-sulfur cluster located in the active site. nih.govresearchgate.net The cluster acts as a Lewis acid, coordinating to a hydroxyl group of the substrate to facilitate its elimination during the dehydration step. researchgate.net
Stereochemical Aspects of Enzymatic Reactions (e.g., Isomerases, Mutases)
Enzymes involved in this compound metabolism exhibit remarkable stereocontrol.
Citramalate synthase produces a specific stereoisomer of citramalate. While some bacteria produce (R)-citramalate, others, along with yeast and apples, synthesize (S)-citramalate. nih.govpnas.org This stereospecificity is dictated by the precise architecture of the enzyme's active site.
The subsequent isomerization is catalyzed by isopropylmalate/citramalate isomerase . This enzyme is responsible for converting (2R)-citramalate into D-threo-3-methylmalate [(2R,3S)-3-methylmalate]. pnas.org The reaction proceeds through the formation of the planar intermediate 2-methylmaleate (citraconate). pnas.org The subsequent hydration of this intermediate is stereospecific, leading to the formation of the D-threo isomer, a crucial step in the isoleucine biosynthesis pathway. pnas.org
Enzymatic Degradation Pathways of this compound
The breakdown of this compound is essential for recycling carbon and feeding intermediates into central metabolism. This process involves lyases that cleave carbon-carbon bonds.
Identification of Degradative Enzymes (e.g., Dehydratases, Decarboxylases)
The primary enzyme identified in the degradation of the 3-methylmalate backbone is β-methylmalyl-CoA lyase (EC 4.1.3.24). nih.govnih.gov This enzyme acts on the coenzyme A-activated form of the substrate, β-methylmalyl-CoA. It is a key component of metabolic routes like the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) cycle. nih.govuniprot.org In some organisms, such as Chloroflexus aurantiacus, this enzyme is bifunctional, also catalyzing the cleavage of L-malyl-CoA. nih.govuniprot.org The reaction requires a divalent cation cofactor, such as Mg²⁺ or Mn²⁺, for activity. uniprot.org
While not a direct degradative enzyme in the sense of breaking the carbon backbone into smaller pieces, the previously mentioned isopropylmalate/citramalate isomerase can be considered the first step in a degradation sequence, as it converts the substrate into a form that can be acted upon by subsequent enzymes in a catabolic pathway.
Products and Subsequent Metabolic Fates
The action of β-methylmalyl-CoA lyase on (2R,3S)-beta-methylmalyl-CoA results in its cleavage into two key metabolic intermediates: propionyl-CoA and glyoxylate (B1226380) . nih.govuniprot.orgasm.org
The metabolic fates of these products are well-established:
Propionyl-CoA : This three-carbon thioester can be integrated into central metabolism through several routes. A common pathway involves its carboxylation by propionyl-CoA carboxylase to form methylmalonyl-CoA. wikipedia.orgnih.gov This is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgyoutube.com Propionyl-CoA can also serve as a primer for the synthesis of odd-chain fatty acids. researchgate.net
Glyoxylate : This two-carbon α-keto acid is a central intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms to grow on two-carbon compounds like acetate (B1210297). wikipedia.orgresearchgate.net Glyoxylate can be condensed with acetyl-CoA by malate (B86768) synthase to form malate, which can then be used for gluconeogenesis or to replenish TCA cycle intermediates. wikipedia.orgnih.gov In some anaerobic bacteria, glyoxylate can be fermented to acetate and CO₂ while generating ATP. nih.gov
Structural Biology and Functional Insights into this compound Metabolizing Enzymes
The three-dimensional structures of enzymes are fundamental to understanding their catalytic mechanisms and substrate specificity. While direct structural studies on enzymes that specifically metabolize this compound are limited in publicly accessible literature, significant insights can be drawn from structural analyses of enzymes that act on analogous substrates. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of enzyme architecture, active site configuration, and the dynamic interactions with substrates and cofactors.
Advanced Structural Studies (e.g., X-ray Crystallography, NMR)
X-ray crystallography has been instrumental in elucidating the structures of enzymes that catalyze reactions similar to the metabolism of this compound, such as decarboxylation and dehydration. For instance, the study of D-threo-3-hydroxyaspartate dehydratase (d-THA DH) from Delftia sp. HT23, an enzyme that catalyzes the conversion of D-threo-3-hydroxyaspartate to oxaloacetate and ammonia, provides a valuable model. nih.govresearchgate.net
| Crystallographic Data for D-threo-3-hydroxyaspartate Dehydratase | |
| Enzyme | D-threo-3-hydroxyaspartate dehydratase (d-THA DH) |
| Organism | Delftia sp. HT23 |
| Space Group | I4₁22 |
| Unit-cell parameters (Å) | a = b = 157.3, c = 157.9 |
| Resolution (Å) | 2.0 |
This table presents the preliminary crystallographic data obtained from X-ray diffraction studies of D-threo-3-hydroxyaspartate dehydratase.
NMR spectroscopy is another powerful technique for studying protein structure and dynamics in solution, offering insights that are complementary to the static picture provided by crystallography. nih.gov While specific NMR structural data for a this compound metabolizing enzyme is not available, NMR is widely used to map enzyme-substrate interactions and characterize conformational changes that occur during catalysis. ohiolink.edu For example, chemical shift mapping by NMR can identify the specific amino acid residues at the binding interface of an enzyme and its ligand. ohiolink.edu
Active Site Analysis and Mechanistic Hypothesis Formulation
The active site of an enzyme is the region where substrate binding and catalysis occur. Analysis of active site residues and their spatial arrangement allows for the formulation of hypotheses about the catalytic mechanism. Based on studies of enzymes with similar functions, we can infer key features of the active site of a putative this compound metabolizing enzyme.
For pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as transaminases and dehydratases, the active site typically contains a catalytic lysine (B10760008) residue that forms a Schiff base with the PLP cofactor. mdpi.com The amino acid sequence of d-THA DH, for example, shows significant similarity to eukaryotic D-serine dehydratases, suggesting a conserved catalytic mechanism within this enzyme family. nih.govresearchgate.net
In the case of malic enzymes, which catalyze the oxidative decarboxylation of L-malate, crystal structures have revealed a well-defined active site. nih.gov Key components include a divalent cation (like Mn²⁺), a binding pocket for the malate substrate, and specific amino acid residues that act as general acids and bases. nih.gov
| Key Residues in the Active Site of Human Mitochondrial NAD(P)⁺-dependent Malic Enzyme | |
| Residue | Proposed Function |
| Lys183 | General base for the oxidation step |
| Tyr112 | Part of the general acid-base pair for tautomerization |
This table highlights key amino acid residues in the active site of human mitochondrial malic enzyme and their proposed roles in catalysis, providing a model for understanding related decarboxylating enzymes.
Based on these related structures, a mechanistic hypothesis for an enzyme metabolizing this compound can be formulated. The substrate would bind in a specific orientation within the active site, stabilized by interactions with surrounding amino acid residues and potentially a metal cofactor. The catalytic cycle would then proceed through a series of steps involving proton abstraction, electron rearrangement, and bond cleavage, facilitated by the precise positioning of catalytic residues. For a decarboxylase, this would involve the removal of a carboxyl group, while a dehydratase would catalyze the removal of a water molecule. The specific residues involved would be analogous to those identified in enzymes like malic enzyme and d-THA DH.
Biological Roles and Physiological Significance Non Clinical Focus
Role of D-threo-3-Methylmalic Acid in Microbial Physiology and Ecology
Contribution to Microbial Growth and Carbon Utilization Strategies
Information regarding the specific role of this compound in microbial growth and as a direct carbon source is not well-documented in publicly available scientific literature. General principles of microbial metabolism indicate that microorganisms can utilize a wide variety of organic acids as carbon and energy sources. Typically, the utilization of an organic acid involves its transport into the cell and subsequent catabolism through central metabolic pathways, such as the Krebs cycle. For example, some bacteria are known to metabolize structurally related compounds. One study isolated a soil bacterium from the Pseudomonadaceae family capable of using 3-hydroxy-3-methylglutarate as its sole carbon source nih.gov. This process involves the conversion of the acid to its corresponding Coenzyme A ester, which can then be further metabolized nih.gov. While this demonstrates microbial capacity to metabolize similar branched-chain dicarboxylic acids, direct evidence for this compound utilization is scarce.
This compound in Plant Biochemistry and Metabolism
Occurrence and Metabolic Flux in Plant Systems
The occurrence and metabolic flux of this compound in plant systems are not extensively characterized. Malic acid itself is a key metabolite in plants, playing a central role in processes like the Krebs cycle and C4 photosynthesis nih.govnih.gov. Malic enzyme, which catalyzes the oxidative decarboxylation of malate (B86768), is crucial for plant development and stress responses nih.govnih.gov. However, the methylated form, 3-methylmalic acid, is not commonly reported as a major plant metabolite.
One of the few mentions of a related compound in a biological context comes from a study on bovine heart aconitase, which was found to catalyze the reversible reaction between D-threo-alpha-methylisocitrate (an isomer of 3-methylmalic acid) and alpha-methyl-cis-aconitate. This suggests a potential, though unconfirmed, link to the Krebs cycle, where aconitase is a key enzyme.
Hypothesized Functions in Plant Stress Response or Development
There is no direct evidence to support hypothesized functions of this compound in plant stress response or development. Plants are known to produce a vast array of secondary metabolites to cope with environmental stresses. It is conceivable that under specific, yet-to-be-identified conditions, plants might synthesize or accumulate this compound as part of a stress response mechanism. However, without further research, any proposed function remains purely speculative.
Comparative Biochemical Analysis of this compound Pathways Across Diverse Organisms
A comparative biochemical analysis of this compound pathways is challenging due to the limited information available across different organisms. The single notable enzymatic reaction involving a related isomer is its interaction with aconitase, an enzyme found in a wide range of organisms from bacteria to mammals. This suggests that if a metabolic pathway for this compound exists, it might intersect with the Krebs cycle.
The biosynthesis of this compound is also unclear. In some metabolic contexts, a methyl group is added to a substrate molecule. For example, the metabolism of some amino acids and fatty acids can lead to the formation of methylated organic acids. However, a specific pathway leading to this compound has not been elucidated.
Evolutionary Conservation and Divergence of Biosynthetic and Degradative Pathways
The biosynthetic pathway leading to this compound, an intermediate in leucine (B10760876) synthesis, is a testament to early evolutionary innovation, with its core catalytic functions remaining largely conserved across the domains of life. This pathway is ancient and is believed to have been present in the common ancestor of bacteria, archaea, and eukaryotes. nih.gov The primary enzymes responsible for the synthesis of this compound (also known as 3-isopropylmalate) are α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase. nih.govnih.gov
While the fundamental enzymatic reactions have been conserved, significant divergence is observed in the organization of the genes encoding these enzymes, their regulation, and the subcellular compartmentalization of the pathway. nih.gov For instance, in Escherichia coli, the genes for branched-chain amino acid biosynthesis are organized in operons, whereas in Saccharomyces cerevisiae (a fungus), they are not. nih.gov Furthermore, in S. cerevisiae, the initial and final steps of leucine biosynthesis occur in different cellular compartments—the mitochondria and the cytosol, respectively—highlighting a layer of complexity not seen in prokaryotes. nih.gov
A notable example of evolutionary divergence is seen in plants like Arabidopsis thaliana. Here, the leucine biosynthesis pathway has been co-opted and modified for the production of aliphatic glucosinolates, a class of secondary metabolites involved in plant defense. This functional shift was facilitated by gene duplication and subsequent mutation of the enzymes involved, such as 3-isopropylmalate dehydrogenases (IPMDHs). nih.gov While some IPMDHs retain their primary role in leucine synthesis, others have evolved to catalyze reactions in the methionine chain-elongation pathway, which is essential for glucosinolate production. nih.gov
The degradative pathways for this compound are intrinsically linked to the catabolism of leucine. In animals, which cannot synthesize leucine de novo, the breakdown of this essential amino acid is a crucial metabolic process. wikipedia.orgbiocrates.com The initial steps of leucine degradation mirror its synthesis but in reverse, eventually leading to the production of acetyl-CoA and acetoacetate. wikipedia.org The enzymes involved in leucine catabolism are distinct from their biosynthetic counterparts and have followed their own evolutionary trajectory, tailored to the energy needs and metabolic context of the organism.
| Domain | Biosynthetic Pathway Conservation | Biosynthetic Pathway Divergence | Degradative Pathway Presence |
| Bacteria | Core enzymes (α-isopropylmalate synthase, isomerase, dehydrogenase) are present and functionally conserved. nih.govnih.gov | Gene organization often in operons. nih.gov The prokaryotic isopropylmalate isomerase is a heterodimer of LeuC and LeuD subunits. ebi.ac.uk | Present; leucine catabolism for energy and carbon. |
| Archaea | Core enzymes are present, indicating an ancient origin. nih.gov Isopropylmalate isomerase is similar to the bacterial heterodimer form. ebi.ac.uk | Specific regulatory mechanisms adapted to extreme environments. Some species like Thermococcus require external sources of leucine. wikipedia.org | Present; metabolism of amino acids, including leucine, is a key energy source. wikipedia.org |
| Eukarya | Core enzymes are functionally conserved in fungi and plants. nih.gov | Gene organization is generally not operonic. nih.gov Compartmentalization of the pathway is observed (e.g., mitochondria and cytosol in yeast). nih.gov In plants, gene duplication has led to the evolution of new functions (e.g., glucosinolate biosynthesis). nih.gov The fungal isopropylmalate isomerase is a monomeric enzyme. ebi.ac.uk | Present in animals for the breakdown of dietary leucine. wikipedia.orgbiocrates.com Absent in organisms that synthesize their own leucine. |
Phylogenetic Distribution of this compound Metabolism
The metabolism of this compound, as part of the leucine biosynthetic pathway, is widely distributed among microorganisms and plants but is notably absent in animals. This distribution underscores its fundamental role as an essential amino acid for protein synthesis in organisms that can produce it themselves.
Bacteria and Archaea: The isopropylmalate pathway to leucine is widespread among diverse bacteria. nih.gov Studies have detected the key enzymes, α-isopropylmalate synthase and β-isopropylmalate dehydrogenase, in a variety of bacterial species, including Chromatium D, Rhodopseudomonas spheroides, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Salmonella typhimurium. nih.gov The presence of this pathway in both Gram-positive and Gram-negative bacteria, as well as in photosynthetic and non-photosynthetic species, points to its ancient origins and essential function. nih.gov Similarly, the pathway is operative in archaea, further supporting the hypothesis of its existence in the last universal common ancestor. nih.gov
Eukaryotes: Within eukaryotes, the ability to synthesize leucine, and therefore metabolize this compound, is primarily found in fungi and plants. nih.gov In fungi, such as Saccharomyces cerevisiae, the pathway is well-characterized and essential for survival in the absence of external leucine sources. nih.govnih.gov In plants, the pathway is not only crucial for protein synthesis but has also served as a foundation for the evolution of specialized metabolic pathways, as seen with glucosinolate biosynthesis in Arabidopsis thaliana. nih.govnih.gov The enzymes of this pathway are typically located in the chloroplasts in plant cells. nih.gov
Animals: Animals, including humans, lack the enzymatic machinery to synthesize leucine de novo and therefore this compound is not an intermediate in their metabolism. wikipedia.orgbiocrates.com Leucine is an essential amino acid for animals and must be obtained from their diet. biocrates.com Consequently, they possess a robust degradative pathway to catabolize ingested leucine for energy production and other metabolic needs. wikipedia.org
| Kingdom | Organism Example | Presence of Biosynthetic Pathway | Role of this compound Metabolism |
| Bacteria | Escherichia coli, Bacillus subtilis | Present | Intermediate in essential leucine biosynthesis. nih.gov |
| Archaea | Methanococcus jannaschii | Present | Intermediate in essential leucine biosynthesis. nih.govnih.gov |
| Fungi | Saccharomyces cerevisiae | Present | Intermediate in essential leucine biosynthesis. nih.govnih.gov |
| Plantae | Arabidopsis thaliana | Present | Intermediate in leucine biosynthesis and precursor for specialized metabolites like glucosinolates. nih.govnih.gov |
| Animalia | Humans, Mammals | Absent | Not an endogenous metabolic intermediate; leucine is an essential dietary amino acid. wikipedia.orgbiocrates.com |
Chemical Synthesis and Analogue Development of D Threo 3 Methylmalic Acid
Stereoselective and Asymmetric Synthetic Methodologies for D-threo-3-Methylmalic Acid
The synthesis of this compound necessitates precise control over both the relative and absolute stereochemistry at its two stereocenters. The development of methodologies to achieve this has focused on the use of chiral catalysts and auxiliaries to direct the formation of the desired threo diastereomer.
Development of Chiral Catalysts and Auxiliaries
The asymmetric synthesis of β-hydroxy carboxylic acids, such as 3-methylmalic acid, often employs chiral auxiliaries to induce stereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.
One of the most powerful and widely used methods for the stereoselective synthesis of β-hydroxy carbonyl compounds is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. wikipedia.orgyoutube.com In a potential synthetic route to this compound, an N-acyloxazolidinone derived from a propionate (B1217596) equivalent could be enolized and reacted with a glyoxylate (B1226380) derivative. The stereochemistry of the resulting aldol adduct is dictated by the chiral auxiliary, which effectively blocks one face of the enolate, leading to a highly diastereoselective reaction. youtube.com The formation of a six-membered ring transition state, often involving a boron enolate, helps to lock the conformation and ensure high stereocontrol. youtube.com
Another class of effective chiral auxiliaries includes those derived from camphor, such as camphorsultams. wikipedia.org These have been shown to provide high levels of asymmetric induction in a variety of reactions, including aldol additions and Michael additions. wikipedia.orgscielo.org.mx The rigid bicyclic structure of the camphorsultam provides a well-defined steric environment that can effectively direct the approach of reagents.
In addition to chiral auxiliaries, the development of chiral catalysts for asymmetric synthesis offers a more atom-economical approach. Chiral metal complexes, for instance, can catalyze aldol-type reactions with high enantioselectivity. While specific catalysts for the direct synthesis of this compound are not extensively documented, principles from related transformations can be applied. For example, chiral Lewis acid catalysts can be employed to activate the electrophile and organize the transition state to favor the formation of one stereoisomer.
| Chiral Auxiliary/Catalyst Type | General Application in Stereoselective Synthesis | Potential Relevance to this compound Synthesis |
| Evans Oxazolidinones | Diastereoselective aldol reactions, alkylations, and Michael additions. wikipedia.org | Control of stereochemistry in an aldol condensation to form the β-hydroxy acid backbone. |
| Camphorsultams | Asymmetric aldol reactions, Diels-Alder reactions, and conjugate additions. wikipedia.org | Guiding the stereoselective formation of the two chiral centers. |
| Chiral Lewis Acids | Catalytic asymmetric aldol reactions, Diels-Alder reactions, and ene reactions. | Catalyzing the reaction between an enolate and a carbonyl compound to favor the desired diastereomer. |
| Enzymatic Catalysis | Hydroxylation and aldol reactions with high regio- and stereoselectivity. nih.gov | Biocatalytic approaches using hydroxylases or aldolases could provide a direct route to the desired stereoisomer. nih.gov |
Challenges in Stereocontrol and Diastereoselective Synthesis
The primary challenge in the synthesis of this compound is the simultaneous control of two adjacent stereocenters to achieve the desired threo relative stereochemistry and the correct absolute configuration (2R, 3S or 2S, 3R, depending on the specific enantiomer of D-threo). The formation of the undesired erythro diastereomer must be minimized.
In aldol-type reactions, the diastereoselectivity is often governed by the geometry of the enolate and the nature of the reactants and reaction conditions. The Zimmerman-Traxler model provides a useful framework for predicting the outcome of such reactions. youtube.com This model proposes a chair-like six-membered ring transition state where the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. youtube.com To achieve the threo configuration, reaction conditions must be chosen to favor the transition state leading to this diastereomer.
For example, the use of Z-enolates in aldol reactions typically leads to the syn (which corresponds to erythro in this case) aldol adduct, while E-enolates can favor the anti (threo) product. However, this is a generalization, and the actual outcome depends on the specific substrates, reagents, and the presence of any chiral auxiliaries or catalysts.
A key challenge is that the energy difference between the transition states leading to the threo and erythro products can be small, leading to mixtures of diastereomers. Achieving high diastereoselectivity often requires careful optimization of reaction parameters such as temperature, solvent, and the choice of Lewis acid or base.
Furthermore, in the absence of a chiral influence, the reaction will produce a racemic mixture of the threo diastereomers. Therefore, an effective asymmetric synthesis must not only control the relative stereochemistry but also the absolute stereochemistry. This is where the rational design and application of chiral auxiliaries and catalysts are paramount.
Synthesis and Research Applications of this compound Analogues and Derivatives
Analogues and derivatives of this compound are valuable tools for biochemical and pharmacological research. By systematically modifying the structure of the parent molecule, researchers can probe its interactions with biological targets, such as enzymes, and develop potent and selective inhibitors.
Design Principles for Mechanistic Probes and Enzyme Inhibitors
The design of analogues of this compound as mechanistic probes or enzyme inhibitors is often guided by the structure and function of the target enzyme. Malic enzymes, for example, catalyze the oxidative decarboxylation of L-malate to pyruvate (B1213749) and CO2. acs.orgnih.govnih.gov An inhibitor for such an enzyme might be designed as a substrate analogue that binds to the active site but cannot be turned over.
Substrate Analogue Inhibitors: These molecules mimic the natural substrate and bind to the enzyme's active site, thereby competing with the substrate. For a malic enzyme, an analogue of 3-methylmalic acid could be designed to bind tightly to the active site, preventing the binding of L-malate. Modifications could include replacing the hydroxyl group with a non-reactive functional group or altering the methyl group to enhance binding affinity. A classic example of this principle is the inhibition of succinate (B1194679) dehydrogenase by malonate, a dicarboxylic acid that resembles the substrate succinate. libretexts.org
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency. nih.govnih.gov The design of allosteric inhibitors of malic enzymes has been explored, and this strategy could be applied to develop analogues of this compound that target allosteric sites. acs.org
Mechanism-Based Inhibitors (Suicide Inhibitors): These are unreactive molecules that are converted into a highly reactive species by the catalytic action of the target enzyme. slideshare.net This reactive species then forms a covalent bond with the enzyme, leading to irreversible inhibition. slideshare.net An analogue of this compound could potentially be designed with a latent reactive group that is unmasked upon interaction with the target enzyme.
Exploration of Structure-Activity Relationships for Biochemical Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For analogues of this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their effects on a particular biological target.
For instance, in the context of inhibiting a malic enzyme, researchers might synthesize analogues where the methyl group is replaced with other alkyl or aryl groups of varying size and lipophilicity. By testing the inhibitory potency of these analogues, it would be possible to determine the optimal steric and electronic requirements for binding to the enzyme.
Similarly, the carboxylic acid groups are likely crucial for binding, potentially through interactions with positively charged amino acid residues in the active site. Esterification of one or both of these groups would be expected to significantly reduce or abolish activity, confirming their importance in enzyme-inhibitor interactions. libretexts.org
The stereochemistry of the hydroxyl and methyl groups is also expected to be critical. Synthesizing and testing all four possible stereoisomers of 3-methylmalic acid would provide valuable information on the stereochemical requirements for binding and inhibition. It is often the case that only one stereoisomer exhibits significant biological activity. nih.gov
| Structural Modification | Rationale for Biochemical Studies | Expected Impact on Activity |
| Variation of the 3-alkyl group | To probe the size and nature of the binding pocket. | Potency may increase or decrease depending on the steric and electronic compatibility with the active site. |
| Modification of the hydroxyl group | To investigate the role of hydrogen bonding in binding. | Removal or replacement with a different functional group is likely to reduce affinity. |
| Esterification of carboxylic acids | To determine the importance of the carboxylate groups for binding. | Expected to significantly decrease or abolish activity due to the loss of key ionic interactions. |
| Alteration of stereochemistry | To assess the stereochemical requirements of the binding site. | One diastereomer is likely to be significantly more active than the others. |
By systematically exploring these and other structural modifications, a detailed understanding of the SAR for this compound and its analogues can be developed, providing a roadmap for the design of more potent and selective enzyme inhibitors or biochemical probes.
Advanced Analytical Methodologies for D Threo 3 Methylmalic Acid Research
High-Resolution Chromatographic and Spectrometric Techniques
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of D-threo-3-methylmalic acid, providing unparalleled sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Stereoisomer Discrimination
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely applied technique for comprehensive metabolite profiling that includes organic acids like this compound. mdpi.comnih.gov The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the analysis of hundreds of small molecules simultaneously. mdpi.comnih.gov
For GC-MS analysis, non-volatile compounds such as this compound must first undergo a derivatization process to increase their volatility. A common and effective method is trimethylsilylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.govnih.gov This procedure reduces the polarity of the analyte and makes it suitable for gas-phase analysis. nih.gov
Method development in GC-MS focuses on optimizing parameters such as selectivity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ). uah.edu For the related compound methylmalonic acid, optimized GC-MS assays have achieved LODs as low as 0.025 µmol/L. nih.gov A significant challenge in the analysis of this compound is the presence of stereoisomers, which have identical mass spectra. The effective separation of these isomers is critical and depends heavily on the choice of the chromatographic column and the temperature gradient used during the run. Chiral columns or specialized derivatization agents can be employed to achieve stereoisomer discrimination.
Table 1: Example Parameters for GC-MS Analysis of Derivatized Organic Acids
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Derivatization Agent | Reagent used to increase analyte volatility. | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | mdpi.com |
| Column Type | The stationary phase used for chromatographic separation. | DB-5ms or similar non-polar column | nih.gov |
| Injection Mode | Method of sample introduction. | Splitless or Split | nih.gov |
| Ionization Mode | Method used to ionize the analyte. | Electron Ionization (EI) | nih.gov |
| LOD | Limit of Detection. | ~0.025 µmol/L (for MMA) | nih.gov |
| LOQ | Limit of Quantification. | ~0.1 µmol/L (for MMA) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for both the quantitative and qualitative analysis of this compound in biological matrices like plasma, serum, and dried blood spots. nih.govnih.govnih.govresearchgate.net This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. uah.edu
For quantitative analysis, a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is often added to the sample to ensure accuracy and precision. nih.govresearchgate.net Sample preparation may involve solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.gov Derivatization can also be employed to enhance ionization efficiency and improve chromatographic retention. nih.govnih.gov Methods for the related methylmalonic acid have demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.99. nih.govnih.gov
Qualitatively, LC-MS/MS is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass), such as succinic acid. nih.govresearchgate.net By using techniques like multiple-reaction monitoring (MRM), specific precursor-to-product ion transitions for the target molecule are monitored, providing a high degree of specificity. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Related Organic Acids
| Parameter | 3-hydroxypropionic acid | Methylmalonic acid | Methylcitric acid | Reference |
|---|---|---|---|---|
| Linearity (R²) | 0.9702 | 0.9946 | 0.9926 | nih.govplos.org |
| LOD (µM) | 15 | 1.5 | 0.05 | nih.govplos.org |
| LLOQ (µM) | 20 | 2.5 | 0.07 | nih.govplos.org |
| Retention Time (min) | 2.4 | 3.9 | 3.7 / 4.2 | nih.govplos.org |
Isotopic Labeling Strategies for Metabolic Flux Analysis of this compound
Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a powerful technique to quantitatively study the flow of atoms through metabolic pathways. medchemexpress.comnih.gov This approach provides dynamic information about intracellular reaction rates, which cannot be obtained from metabolite concentration data alone. nih.gov To study the metabolism of this compound, a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, is introduced into a biological system. medchemexpress.comresearchgate.net
As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream intermediates, including this compound. nih.gov The specific pattern and distribution of these heavy isotopes within the molecule (its mass isotopomer distribution) are determined by the active metabolic pathways and their relative fluxes. nih.gov This labeling pattern can be measured with high precision using MS or NMR. nih.gov
By feeding this experimental labeling data into a computational model of the relevant metabolic network, researchers can infer the fluxes through the reactions that produce and consume this compound. researchgate.netresearchgate.net This allows for the elucidation of its metabolic origins and fates under different physiological or pathological conditions. For example, tracing carbons from ¹³C₆-glucose can reveal the contribution of glycolysis and the TCA cycle to the carbon backbone of this compound. nih.gov
Advanced Spectroscopic Techniques for Structural Characterization within Complex Biological Matrices (e.g., NMR, IR)
While mass spectrometry provides information on the mass-to-charge ratio, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data crucial for unambiguous structural characterization.
NMR spectroscopy is a highly effective tool for identifying and quantifying metabolites in biological fluids like urine and blood, providing detailed structural information. mdpi.comnih.govresearchgate.net Unlike MS, NMR can readily distinguish between isobaric compounds without the need for chromatographic separation, which is a significant advantage in complex matrices. mdpi.com One-dimensional (¹H NMR) and two-dimensional NMR experiments (e.g., HSQC, HMBC) can be used to determine the precise chemical structure of this compound and confirm its stereochemistry by analyzing chemical shifts and coupling constants. mdpi.com NMR provides intracellular metabolic information when used as localized magnetic resonance spectroscopy (MRS) and extracellular information from biological fluids. nih.gov
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. By comparing the spectrum of a sample to that of a known standard, IR can be used for identification. Based on the structurally similar malic acid, characteristic bands for this compound can be predicted. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference (based on Malic Acid) |
|---|---|---|---|
| O-H (Carboxylic acid & Alcohol) | Stretching (H-bonded) | ~3300 (broad) | researchgate.netresearchgate.net |
| C-H (Alkyl) | Stretching | ~2960-2850 | researchgate.net |
| C=O (Carboxylic acid) | Stretching | ~1720 | researchgate.netresearchgate.net |
| C-O (Carboxylic acid & Alcohol) | Stretching | ~1270 and ~1100 | researchgate.net |
Enzymatic Assay Development and Optimization for this compound Metabolism Studies
To investigate the specific enzymes that catalyze the formation or degradation of this compound, robust and optimized enzymatic assays are essential. nih.gov The development of such an assay is a sequential process that begins with the identification of the specific reaction of interest—the conversion of a substrate to a product by the target enzyme. researchgate.net
The core of the assay is the detection and quantification of either the disappearance of the substrate or the appearance of the product over time. This can be achieved through various methods:
Spectrophotometry: If the substrate or product has a unique absorbance at a specific wavelength, its concentration can be monitored directly.
Fluorometry: This method is used if the reaction produces or consumes a fluorescent compound, offering higher sensitivity than spectrophotometry.
Coupled Enzyme Assays: The product of the primary reaction can be used as a substrate for a second, "coupling" enzyme that produces a readily detectable substance (e.g., NADH).
Chromatographic Assays: LC-MS or GC-MS can be used to directly measure the concentration of this compound or its reaction partner, offering high specificity and accuracy. nih.gov
Optimization is a critical step to ensure the assay is reliable and provides meaningful kinetic data. researchgate.net This involves systematically varying parameters such as pH, temperature, buffer composition, and the concentrations of the substrate and any necessary cofactors to find the conditions under which the enzyme exhibits maximal and stable activity. researchgate.net These validated assays are fundamental for characterizing enzyme function, screening for potential inhibitors, and understanding the regulation of metabolic pathways involving this compound. nih.govnih.gov
Future Directions and Emerging Research Avenues for D Threo 3 Methylmalic Acid
Identification of Novel Metabolic Pathways and Previously Uncharacterized Intermediates
The canonical pathway for D-threo-3-methylmalic acid involves the metabolism of L-leucine. This process is initiated by the action of branched-chain aminotransferases (BCATs) to form branched-chain α-ketoacids (BCKAs) nih.gov. The subsequent irreversible oxidative decarboxylation is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the formation of isovaleryl-CoA nih.gov. Further metabolism eventually yields this compound.
Future research is focused on elucidating alternative or less-characterized pathways involving this compound. The metabolism of dicarboxylic acids, particularly in response to metabolic stress or defects in primary fatty acid oxidation, involves alternative routes like omega-oxidation followed by peroxisomal β-oxidation nih.govresearchgate.netmdpi.com. Investigating whether this compound or its precursors can enter these or similar alternative pathways could reveal novel metabolic fates and functions.
Additionally, the accumulation of various acylcarnitines, including C5 derivatives, in metabolic disorders points to complex and interconnected pathways nih.govmdpi.com. Elevated levels of glutarylcarnitine (B602354) (C5DC), for instance, are an indicator of disruptions in lysine (B10760008) and tryptophan metabolism nih.gov. Exploring potential enzymatic side-reactions or substrate promiscuity within these pathways could uncover previously uncharacterized routes for the synthesis or degradation of this compound and related C5 intermediates. The study of the citramalate (B1227619) pathway, which involves the condensation of pyruvate (B1213749) and acetyl-CoA, also presents an analogous route for C5 dicarboxylic acid synthesis that could be explored for novel variations nsf.govresearchgate.netresearchgate.net.
Table 1: Key Enzymes in the Leucine (B10760876) Catabolism Pathway Leading to this compound
| Enzyme | Abbreviation | Function |
|---|---|---|
| Branched-Chain Aminotransferase | BCAT | Catalyzes the initial transamination of leucine to its corresponding α-ketoacid nih.gov. |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Performs irreversible oxidative decarboxylation of the α-ketoacid to isovaleryl-CoA nih.gov. |
| Isovaleryl-CoA Dehydrogenase | IVD | Catalyzes the first step in the breakdown of isovaleryl-CoA. |
| 3-Methylcrotonyl-CoA Carboxylase | MCC | Adds a carboxyl group to 3-methylcrotonyl-CoA. |
| 3-Methylglutaconyl-CoA Hydratase | MGH | Adds water to 3-methylglutaconyl-CoA. |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase | HMGCL | Cleaves 3-hydroxy-3-methylglutaryl-CoA to acetyl-CoA and acetoacetate. |
Potential for Metabolic Engineering and Biotechnological Production (e.g., Microbial Cell Factories)
The microbial production of organic acids through metabolic engineering is a rapidly advancing field, offering a sustainable alternative to petrochemical-based synthesis researchgate.net. While the direct biotechnological production of this compound is not yet established, the successful engineering of microorganisms to produce other C4 and C5 dicarboxylic acids, such as malic acid, succinic acid, and glutaric acid, provides a strong precedent for its feasibility nih.govacs.orgkaist.ac.krfrontiersin.org.
The development of microbial cell factories, typically using chassis organisms like Escherichia coli or Corynebacterium glutamicum, would be a primary objective nih.govacs.org. A potential strategy involves leveraging the native leucine catabolic pathway and overexpressing key enzymes to channel metabolic flux towards this compound. Alternatively, novel synthetic pathways could be designed and introduced into a host organism. For example, pathways analogous to the production of citramalate, which is synthesized from pyruvate and acetyl-CoA, could be engineered researchgate.netnih.gov.
Key metabolic engineering strategies would include:
Pathway Selection and Construction: Introducing and overexpressing the necessary biosynthetic genes, potentially from organisms known to have robust branched-chain amino acid metabolism.
Flux Optimization: Deleting competing pathways to redirect carbon flux towards the target molecule. For instance, knocking out genes that lead to the formation of by-products like acetate (B1210297) or other organic acids is a common strategy nsf.gov.
Enhancing Precursor Supply: Engineering central carbon metabolism to increase the intracellular pools of key precursors like acetyl-CoA and pyruvate.
Fermentation Process Optimization: Fine-tuning fermentation conditions such as pH, temperature, and nutrient supply to maximize yield and productivity sciepublish.com.
Table 2: Potential Host Microorganisms for Dicarboxylic Acid Production
| Microorganism | Rationale for Use | Relevant Products Engineered |
|---|---|---|
| Escherichia coli | Well-characterized genetics; rapid growth; versatile metabolism acs.org. | Succinic acid, Malic acid, Glutaric acid, Citramalate researchgate.netacs.org. |
| Corynebacterium glutamicum | Generally Recognized as Safe (GRAS); high tolerance to organic acids; established industrial use nih.gov. | Glutaric acid, Succinic acid nih.gov. |
| Saccharomyces cerevisiae | Robust industrial fermenter; high tolerance to low pH and inhibitors frontiersin.orgnih.gov. | Malic acid, Citramalate frontiersin.orgnih.gov. |
| Aspergillus species | Natural producers of various organic acids frontiersin.orgmdpi.com. | Malic acid, Citric acid frontiersin.orgmdpi.com. |
Integration with Systems Biology, Fluxomics, and Multi-Omics Approaches
Understanding and optimizing the metabolism of this compound will benefit significantly from the integration of systems biology approaches. Multi-omics analyses—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of cellular processes and can identify regulatory bottlenecks or novel pathway interactions elsevierpure.comnih.govresearchgate.net.
For instance, studies on related metabolic disorders like methylmalonic acidemia (MMA) have successfully used multi-omics to uncover dysregulation in seemingly unrelated pathways, such as serine and thiol metabolism elsevierpure.comnih.govresearchgate.net. Similar approaches applied to cell models with altered this compound levels could reveal its impact on global cellular metabolism.
Metabolic flux analysis (MFA) and 13C-labeling experiments are powerful tools for quantifying the flow of carbon through metabolic networks nih.govfrontiersin.orgameslab.gov. By tracing the path of labeled substrates, researchers can determine the precise contribution of different pathways to the production of this compound and identify rate-limiting steps. This information is invaluable for targeted metabolic engineering efforts, allowing for more rational and efficient strain design nih.govameslab.gov. Combining proteomics with flux analysis can further connect metabolic fluxes with the abundance of specific enzymes, providing a deeper understanding of metabolic regulation frontiersin.org.
Development of Advanced Computational Models for this compound Metabolism
Computational modeling is an essential tool for predicting and understanding metabolic pathways nih.govnih.gov. For this compound, advanced computational models can serve several purposes:
Predicting Metabolic Pathways: Tools like BioTransformer can predict potential biotransformation products of a given molecule based on known enzymatic reaction rules oup.comresearchgate.net. Such in silico tools can help generate hypotheses about novel metabolites and degradation pathways for this compound nih.govcdc.gov.
Modeling Enzyme Kinetics: Computational enzymology can be used to model the specific enzymes involved in the metabolism of this compound nih.govmdpi.com. Using methods like quantum mechanics/molecular mechanics (QM/MM), researchers can simulate reaction mechanisms, determine transition states, and understand substrate specificity. This knowledge can guide enzyme engineering efforts to improve catalytic efficiency or alter substrate preference mdpi.com.
Constructing Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive in silico representations of an organism's entire metabolic network. A GEM incorporating the pathways for this compound could be used to simulate the effects of genetic modifications and predict optimal strategies for biotechnological production. These models can simulate metabolic fluxes under different conditions, guiding the design of engineered microbial strains ameslab.gov.
Table 3: Computational Tools and Approaches for Metabolic Research
| Tool/Approach | Application | Relevance to this compound |
|---|---|---|
| BioTransformer | Predicts metabolic transformation products of small molecules oup.com. | Generation of hypotheses for novel intermediates and pathways. |
| ADMET Predictor | Predicts sites of metabolism using machine learning models nih.gov. | Identifying atoms susceptible to enzymatic modification. |
| QM/MM Simulations | Models enzymatic reactions at an atomic level mdpi.com. | Elucidating catalytic mechanisms of key pathway enzymes. |
| Metabolic Flux Analysis (MFA) | Quantifies carbon flow through metabolic networks nih.gov. | Identifying bottlenecks and optimizing production pathways. |
| Genome-Scale Models (GEMs) | Simulates the entire metabolic network of an organism ameslab.gov. | Guiding rational metabolic engineering strategies for production. |
Exploration of this compound in Unconventional Biological Systems
Investigating the presence and role of this compound in unconventional biological systems, such as extremophiles, could uncover novel biochemistry and adaptive metabolic strategies. Extremophiles thrive in harsh conditions (e.g., high temperature, extreme pH, high salinity) and often possess unique metabolic pathways and robust enzymes nih.govmdpi.com.
For example, thermophilic archaea and bacteria have evolved distinct membrane lipid compositions, often incorporating branched-chain fatty acids, to maintain membrane integrity at high temperatures nih.govmdpi.commbl.or.kr. The biosynthesis of these branched-chain fatty acids utilizes precursors derived from branched-chain amino acids like leucine mdpi.com. It is plausible that this compound or related metabolites play a role in these specialized pathways. Studying the metabolism of such organisms could lead to the discovery of novel, highly stable enzymes for use in biotechnological applications.
Furthermore, exploring diverse environments, from marine ecosystems to soil microbiomes, using metabolomic techniques could reveal the presence of this compound in unexpected organisms or ecological niches. This could point to novel biological roles, such as signaling molecules in microbial communities or intermediates in unique biogeochemical cycles.
Q & A
Q. How to design a robust in vivo study to assess this compound toxicity?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423) for acute oral toxicity. Use randomized block designs with sample sizes calculated via power analysis (α=0.05, β=0.2). Include positive/negative controls and blinded histopathological evaluations. Replicate findings in two independent cohorts .
Q. What controls are essential for in vitro studies of this compound in cell culture?
- Methodological Answer : Include vehicle controls (solvent-matched), untreated controls, and reference inhibitors (e.g., oxaloacetate for malic enzyme studies). Test for mycoplasma contamination (PCR) and batch variability (cell passage number). Normalize data to total protein content (Bradford assay) .
Literature & Reproducibility
Q. How to conduct a systematic review of this compound’s role in the TCA cycle?
- Methodological Answer : Use PubMed/MEDLINE search strings with MeSH terms (e.g., "Malates/metabolism" AND "Citric Acid Cycle"). Apply PRISMA guidelines for study selection. Assess bias using ROBINS-I tool and synthesize data via forest plots for effect sizes. Highlight gaps (e.g., lack of human trials) .
Q. What steps ensure reproducibility of this compound synthesis protocols?
- Methodological Answer : Publish detailed synthetic procedures in open-access repositories (e.g., protocols.io ). Provide raw NMR/MS spectra and chromatograms. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share code for computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
